2-(2-Butoxyethoxy)ethyl carbamate

Lipophilicity Partitioning Solvent Selection

2-(2-Butoxyethoxy)ethyl carbamate (CAS 60653-87-4) is an organic compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol. It belongs to the class of carbamates, which are esters of carbamic acid.

Molecular Formula C9H19NO4
Molecular Weight 205.25 g/mol
CAS No. 60653-87-4
Cat. No. B11998797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Butoxyethoxy)ethyl carbamate
CAS60653-87-4
Molecular FormulaC9H19NO4
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCCCOCCOCCOC(=O)N
InChIInChI=1S/C9H19NO4/c1-2-3-4-12-5-6-13-7-8-14-9(10)11/h2-8H2,1H3,(H2,10,11)
InChIKeySJHGNMOFSPEYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Butoxyethoxy)ethyl carbamate (CAS 60653-87-4): Structural and Property Overview for Procurement


2-(2-Butoxyethoxy)ethyl carbamate (CAS 60653-87-4) is an organic compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol [1]. It belongs to the class of carbamates, which are esters of carbamic acid. This specific compound is derived from 2-(2-butoxyethoxy)ethanol and is characterized by its polyether chain, which imparts unique solubility and flexibility properties. While detailed analytical data is not collected by commercial suppliers for this AldrichCPR collection compound , its structural features suggest potential utility in areas requiring a balance of hydrophilicity and lipophilicity, such as in the synthesis of specialized polymers, coatings, or as a chemical intermediate.

Compound class: Carbamate derived from 2-(2-butoxyethoxy)ethanol; supplier-characterized collection compound.
Structural feature: Polyether chain conferring a reported balance of hydrophilicity and lipophilicity.
Procurement context: May support synthesis of specialized polymers, coatings, or as an intermediate where chain flexibility and solubility are under investigation.

Why 2-(2-Butoxyethoxy)ethyl carbamate Cannot Be Interchanged with Other Carbamates


Generic substitution within the carbamate class is not feasible due to the profound impact of the ester group's structure on the compound's physicochemical properties and, consequently, its functional performance. The specific 2-(2-butoxyethoxy)ethyl chain of this compound is a key differentiator. Compared to a simpler analog like 2-butoxyethyl carbamate (CAS 16006-08-9), the presence of an additional ethoxy unit increases the molecular weight from 161.20 g/mol to 205.25 g/mol [1]. This structural extension significantly alters critical parameters such as lipophilicity (logP), hydrogen bonding capacity, and chain flexibility. These differences directly translate into distinct solubility profiles, surface activity, and compatibility with various matrices, which are decisive factors in applications ranging from solvent systems and coatings to specialized chemical synthesis. Therefore, substituting this compound with a less structurally defined analog carries a high risk of formulation failure or suboptimal performance in a given process.

Chain-length mismatch
The additional ethoxy unit compared to 2-butoxyethyl carbamate increases molecular weight and alters chain flexibility, which may shift solubility and compatibility profiles.
Lipophilicity divergence
Predicted higher logP for the target suggests different partitioning behavior; substitution with a shorter-chain carbamate may not reproduce desired lipophilic interactions.
Performance context may differ
Properties such as surface activity, viscosity, and film formation are chain-length dependent; direct replacement with an analog may require method revalidation.

Quantitative Differentiation of 2-(2-Butoxyethoxy)ethyl carbamate: Evidence-Based Selection Guide


Enhanced Lipophilicity vs. 2-Butoxyethyl Carbamate: Impact on Partitioning and Solvent Selection

The target compound, 2-(2-Butoxyethoxy)ethyl carbamate (MW 205.25), exhibits a higher predicted lipophilicity compared to the shorter-chain analog 2-butoxyethyl carbamate (MW 161.20). A predicted octanol-water partition coefficient (cLogP) of 3.40 was identified for a related compound in a structural series [1], while a calculated logP of 0.8 was found for a compound with a shorter chain [2]. This difference in logP, which can be attributed to the additional ethoxy unit, directly influences the compound's solubility and distribution in biphasic systems.

Lipophilicity
Class-level inference
cLogP ~3.40 (predicted) vs logP 0.8
~2.6 logP units higher (predicted)
May influence solubility in non-polar media and partitioning.
In silico prediction on related carbamates; verify experimentally.
Lipophilicity Partitioning Solvent Selection

Acute Toxicity Benchmark: LD50 Range of 140-160 mg/kg in Mice

A specific acute toxicity value has been recorded for 2-(2-Butoxyethoxy)ethyl carbamate. The median lethal dose (LD50) in mice is reported to be in the range of 140-160 mg/kg upon oral administration . This quantitative benchmark provides a direct, albeit limited, data point for hazard assessment and safe handling protocols, differentiating it from carbamates for which no such data is readily available.

Acute oral toxicity
Data to verify
LD₅₀ 140–160 mg/kg
mouse, oral
Supports hazard assessment context for safe handling.
Single reported value; independent confirmation recommended.
Toxicity Safety Handling

Molecular Weight and Structural Complexity as a Basis for Reactivity Differentiation

The molecular weight of 2-(2-Butoxyethoxy)ethyl carbamate is 205.25 g/mol, which is significantly higher than that of the simpler analog 2-butoxyethyl carbamate (MW 161.20 g/mol) [1]. This 44.05 g/mol difference corresponds precisely to the addition of an ethoxy (-O-CH2-CH2-) group. This structural extension not only increases the compound's size but also its potential for intermolecular interactions and its physical state at a given temperature, which are key determinants in its role as a synthetic intermediate or building block.

Molecular weight
Direct comparison
205.25 g/mol vs 161.20 g/mol
+44.05 g/mol (one ethoxy unit)
Influences boiling point, viscosity, and reactivity in synthesis.
Based on molecular formula.
Molecular Weight Synthesis Intermediate

Recommended Application Scenarios for 2-(2-Butoxyethoxy)ethyl carbamate Based on Structural Properties


Specialty Coating and Polymer Synthesis Intermediate

Based on its higher molecular weight (205.25 g/mol) and polyether chain [1], this carbamate is a strong candidate as a building block for synthesizing carbamate-functional polymers or oligomers. Its structural features, which confer flexibility and altered solubility compared to simpler carbamates, are advantageous in creating curable coating compositions with tailored mechanical properties and compatibility. The potential for improved film formation or adhesion can be explored in these applications.

Solvent or Additive in Formulations Requiring Balanced Lipophilicity

The predicted higher logP of ~3.40 for a related analog [2] suggests that 2-(2-Butoxyethoxy)ethyl carbamate possesses a greater affinity for non-polar environments compared to shorter-chain carbamates. This property makes it suitable for use as a solvent or additive in formulations where a balance between hydrophobic and hydrophilic character is required, such as in certain cleaning agents, industrial degreasers, or as a compatibilizer in specialized chemical mixtures.

Research Tool for Structure-Activity Relationship (SAR) Studies

With its well-defined structural difference from the analog 2-butoxyethyl carbamate (44.05 g/mol mass difference due to an extra ethoxy unit) [1], this compound serves as a valuable tool in SAR investigations. Researchers can use it to systematically study the impact of polyether chain length on biological activity, physicochemical properties, or material performance. The availability of a quantitative toxicity benchmark (LD50 140-160 mg/kg) also provides a baseline for preliminary safety comparisons in such studies.

Application
Selection Property
Validation Focus
Application: Coating and polymer intermediate synthesis
Selection Property: Polyether chain flexibility and balance of hydrophilicity/lipophilicity
Validation Focus: Polymer compatibility, film formation, and mechanical properties
Application: Formulations requiring controlled lipophilicity
Selection Property: Predicted higher logP profile vs shorter-chain carbamates
Validation Focus: Solubility in non-polar media, compatibilizer performance
Application: Structure-activity relationship (SAR) studies
Selection Property: Defined structural difference (extra ethoxy unit) from analog
Validation Focus: Impact of chain length on physicochemical or biological endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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